molecular formula C6H13NO B1346266 2-(Dimethylamino)-2-methylpropanal CAS No. 16042-92-5

2-(Dimethylamino)-2-methylpropanal

Cat. No. B1346266
CAS RN: 16042-92-5
M. Wt: 115.17 g/mol
InChI Key: HQVOWZWVYHHPHA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropanal, also known as DMAMP, is an organic compound that is widely used in scientific research. It is a colorless, volatile liquid with a pungent odor, and it is soluble in water. DMAMP is used in a variety of scientific applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Catalysis and Organic Synthesis

The transformation of 2-methylpropane and 2-methylpropene to more complex molecules has been catalyzed by alumina-supported tungsten hydride, demonstrating the potential of such systems in alkane metathesis and the creation of value-added chemicals (Merle et al., 2009).

Polymer Science

Research into pH- and temperature-sensitive hydrogels has utilized derivatives of 2-(Dimethylamino)-2-methylpropanal, such as poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid], for applications that require responsive materials (Çavuş & Gürdağ, 2007).

Nanotechnology and Materials Science

In materials science, derivatization techniques have been developed for the detection of chemical warfare agents, using related compounds to capture and analyze highly volatile substances, thus enhancing safety and detection methodologies (Mach et al., 2018).

Environmental Applications

The photocatalytic degradation of alkanolamines, including derivatives of this compound, showcases the potential for environmental remediation and the treatment of pollutants using advanced oxidation processes (Lu et al., 2009).

Biomedical Research

In the biomedical field, derivatives of this compound have been utilized in the development of biocompatible polymers and for the synthesis of central analgesics, indicating the compound's versatility and importance in drug development (Yuhua, 2010).

Analytical Chemistry

Furthermore, the use of this compound derivatives in the development of fluorescent probes for investigating physical aging in amorphous polymers illustrates the compound's utility in analytical chemistry and material science (Berg et al., 2006).

properties

IUPAC Name

2-(dimethylamino)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,5-8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOWZWVYHHPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282823
Record name 2-(dimethylamino)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16042-92-5
Record name NSC28116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28116
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-2-methylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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